molecular formula C15H13BrClNO2 B5955399 2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B5955399
M. Wt: 354.62 g/mol
InChI Key: QYYAWWJOOKAAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a chloro-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-bromophenoxyacetic acid.

    Amidation: The 4-bromophenoxyacetic acid is then reacted with 4-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products such as carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-chloro-2-methylphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-chloro-2-ethylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide is unique due to the specific combination of bromophenoxy and chloro-methylphenyl groups attached to the acetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYAWWJOOKAAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.